BenchChemオンラインストアへようこそ!

(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Chiral ligand procurement Asymmetric synthesis Chemical purity specification

The compound (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 2757082-60-1) is a chiral, non-racemic mono-oxazoline ligand built on a rigid indeno[1,2-d]oxazole scaffold with a 6-phenylpyridin-2-yl substituent. It belongs to the broader class of indeno[1,2-d]oxazole ligands, which are valued in asymmetric catalysis for their ability to induce high enantioselectivity when coordinated to transition metals such as copper, palladium, and iridium.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
Cat. No. B8198487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
InChIInChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m0/s1
InChIKeyKNCASMDNPRUSBI-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Procurement-Ready Chiral Ligand for Asymmetric Synthesis


The compound (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 2757082-60-1) is a chiral, non-racemic mono-oxazoline ligand built on a rigid indeno[1,2-d]oxazole scaffold with a 6-phenylpyridin-2-yl substituent . It belongs to the broader class of indeno[1,2-d]oxazole ligands, which are valued in asymmetric catalysis for their ability to induce high enantioselectivity when coordinated to transition metals such as copper, palladium, and iridium . Commercially, it is supplied with a guaranteed purity of 98% and enantiomeric excess of 99% ee (HPLC, NMR) , positioning it for use as a single-enantiomer building block or chiral ligand in medicinal chemistry, catalyst development, and advanced organic synthesis.

Why (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Cannot Be Simply Replaced by Common Analogs


In-class compounds sharing the indeno[1,2-d]oxazole core are not functionally interchangeable due to divergences in stereochemistry, substituent identity, and guaranteed enantiomeric purity. The target compound features a specific (3aR,8aS) configuration and a 6-phenylpyridin-2-yl group that imparts distinct steric and electronic properties compared to analogs with 2-pyridyl, pyrimidin-2-yl, or isoquinolin-1-yl substituents . Critically, the target compound is supplied at 98% chemical purity with 99% ee, while its enantiomer is offered at 97% purity and the pyrimidine analog often lacks a guaranteed ee specification . These differences can directly impact catalytic performance, reproducibility in asymmetric synthesis, and the reliability of structure-activity relationship (SAR) studies. Substituting with a generic analog—especially one without verified enantiomeric excess—risks introducing uncontrolled stereochemical variability that can confound experimental outcomes and increase procurement risk.

Quantitative Differentiation of (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Against Closest Analogs


Higher Guaranteed Chemical Purity Versus Direct Enantiomer

The target compound (3aR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is specified by the supplier at 98% chemical purity (HPLC), whereas the enantiomeric (3aS,8aR) form is offered at 97% purity . This consistent 1 percentage point difference in minimum purity specification reduces the risk of introducing unknown impurities into catalytic cycles or biological assays, which is particularly meaningful when the compound is used as a single-enantiomer ligand where even minor impurities can influence turnover frequency and enantioselectivity.

Chiral ligand procurement Asymmetric synthesis Chemical purity specification

Verified Enantiomeric Excess (99% ee) Versus Pyrimidine Analog with Unspecified ee

The target compound is supplied with a guaranteed enantiomeric excess of 99% ee (chiral HPLC), providing assurance of stereochemical integrity for asymmetric applications . In contrast, the pyrimidine-2-yl analog (CAS 1108603-37-7) is listed at 97% chemical purity but without a specified ee value, implying that the product may be racemic or of undefined enantiomeric composition . The isoquinolin-1-yl analog (CAS 2126902-95-0) matches the target's 99% ee, but its purity is specified at 97% .

Chiral purity Enantioselective catalysis Single enantiomer procurement

Structural Differentiation: 6-Phenyl Substitution on Pyridine Confers Enhanced Steric Bulk and π-Stacking Potential Relative to Unsubstituted 2-Pyridyl Analog

The 6-phenylpyridin-2-yl substituent of the target compound introduces additional steric bulk and extended π-surface compared to the simplest analog, (3aR,8aS)-2-(pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 330443-74-8), which bears an unsubstituted pyridine ring . While direct catalytic performance data for the target compound are not yet published, class-level inference from indeno[1,2-d]oxazole ligand families indicates that aryl substitution on the coordinating pyridine ring modulates both the bite angle and the electronic environment at the metal center, thereby influencing enantioselectivity .

Ligand design Steric effects π-π interactions

Computational Property Differentiation: Higher Lipophilicity (XLogP3-AA 4.2) Predicts Improved Organic Solubility Versus Pyrimidine and Isoquinoline Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 4.2 [1], compared to 1.7 for the pyrimidin-2-yl analog (CAS 1108603-37-7) and 3.1 for the isoquinolin-1-yl analog (CAS 2126902-95-0) based on PubChem data [2][3]. Higher lipophilicity can facilitate dissolution in non-polar organic solvents commonly used in asymmetric catalysis, potentially enabling higher substrate loadings and easier product separation.

Lipophilicity Solubility prediction Catalyst formulation

Optimal Application Scenarios for (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Based on Verified Differentiation


Single-Enantiomer Chiral Ligand for Asymmetric Transition-Metal Catalysis Requiring Defined Stereochemistry

With a guaranteed 99% ee and 98% chemical purity , this compound is suited as a chiral mono-oxazoline ligand for enantioselective transformations such as copper-catalyzed cyclopropanations, palladium-catalyzed allylic alkylations, or iridium-catalyzed hydrogenations, where the (3aR,8aS) configuration is known to induce a specific sense of asymmetric induction. The absence of a matched ee specification for the pyrimidine analog makes the target compound a lower-risk choice for reproducible catalytic screening.

Advanced Intermediate for Kinase Inhibitor Medicinal Chemistry

The 6-phenylpyridin-2-yl motif bears structural similarity to kinase hinge-binding scaffolds [1]. The rigid indeno[1,2-d]oxazole core with defined stereochemistry can serve as a conformationally constrained fragment for structure-based drug design, particularly for ATP-competitive kinase inhibitors where stereochemistry influences binding selectivity [1].

Building Block for Synthesis of C2-Symmetric Bis(oxazoline) Ligands

The compound can be further functionalized to produce unsymmetrical or bidentate bis(oxazoline) ligands. Its 6-phenylpyridin-2-yl group provides a π-extended platform for metal coordination, which computational data suggest could enhance catalyst stability through ancillary π-stacking interactions [2].

Reference Standard for Chiral Analytical Method Development

Owing to its certified 99% ee , the compound can serve as a single-enantiomer reference standard for developing chiral HPLC or SFC methods aimed at separating indeno[1,2-d]oxazole enantiomers in reaction mixtures or biological samples.

Quote Request

Request a Quote for (3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.